1-Phenylvinylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

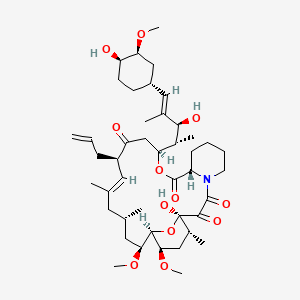

"1-Phenylvinylzinc bromide" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis of various organic compounds.

Synthesis Analysis

- The synthesis of related brominated vinyl compounds involves reactions of aryl acetylenes with various agents. For example, 1-(2-benzoyl-1-bromovinyl)-1,1-dimethylhydrazinium bromide was synthesized from 1-aroyl-2-bromoacetylenes and N,N-dimethylhydrazine (Elokhina et al., 1999).

Molecular Structure Analysis

- X-ray diffraction analysis is commonly used to determine the structure of similar compounds, providing insights into their molecular configuration (Elokhina et al., 1999).

Chemical Reactions and Properties

- Compounds like o-bromophenylzinc have been found efficient in synthetic chemistry, particularly in Pd(0)-catalyzed stepwise cross-coupling reactions, highlighting their reactivity and utility in forming diverse compounds (Okano et al., 1998).

- The reactivity of these compounds can lead to the formation of complex structures, such as dihydropyranones, via multi-component reactions (Le Gall et al., 2018).

Physical Properties Analysis

- The physical properties, such as crystal structures and interactions, of related compounds can be explored through techniques like X-ray diffraction and differential scanning calorimetry (Foces-Foces et al., 1988).

Chemical Properties Analysis

- The chemical properties, such as reactivity and bond formation, of phenylzinc compounds can be influenced by the presence of different functional groups and reaction conditions, as observed in various studies (Okano et al., 1998; Le Gall et al., 2018).

科学的研究の応用

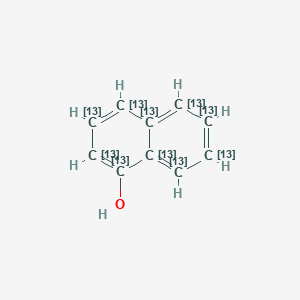

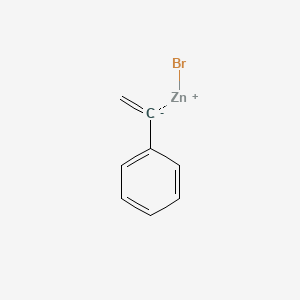

“1-Phenylvinylzinc bromide” is an organic compound with a chemical formula of C8H7BrZn . It is mainly used in the field of organic synthesis as an important reagent for the synthesis of other organic compounds . Here are some potential applications:

-

Nucleophilic Addition Reaction : 1-Phenylvinylzinc bromide may undergo nucleophilic addition reactions . In these reactions, the organozinc reagent acts as a nucleophile, or electron donor, and reacts with an electrophile, or electron acceptor. This can result in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

-

Olefin Halogenation Reaction : 1-Phenylvinylzinc bromide can participate in olefin halogenation reactions . In these reactions, a halogen atom is added to an olefin, or alkene, resulting in a halogenated organic compound .

-

Aromatization Reaction : 1-Phenylvinylzinc bromide can be involved in aromatization reactions . These reactions involve the conversion of non-aromatic organic compounds into aromatic compounds, which are stable and often have unique physical and chemical properties .

-

Preparation of Zinc-Carbon Carbene Reagents : 1-Phenylvinylzinc bromide can be used to prepare zinc-carbon carbene reagents . These reagents can then be used in the synthesis of alkynes and alcohols .

“1-Phenylvinylzinc bromide” is a type of organozinc reagent that is often used in organic synthesis . Here are some additional potential applications:

-

Cross-Coupling Reactions : Organometallic compounds like 1-Phenylvinylzinc bromide can be used in cross-coupling reactions to form carbon-carbon bonds. This is a fundamental step in the synthesis of many complex organic molecules .

-

Preparation of Biologically Active Compounds : Organometallic reagents are often used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. 1-Phenylvinylzinc bromide could potentially be used in such applications .

Safety And Hazards

1-Phenylvinylzinc bromide is an organic compound that is irritating to the skin and eyes . It is recommended to use protective gloves and goggles to avoid contact with skin and inhalation of vapors . Storage should be in sealed containers, away from fire and oxidant . If exposed or inhaled, rinse immediately with clean water and seek medical assistance .

特性

IUPAC Name |

bromozinc(1+);ethenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIHQXNWCNTRT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[C-]C1=CC=CC=C1.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylvinylzinc bromide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)